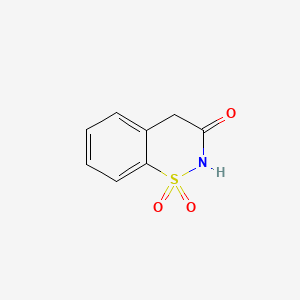

3(4H)-Oxo-1,2-benzotiazina 1,1-dióxido

Descripción general

Descripción

2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide (BTZ) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTZ belongs to the class of heterocyclic organic compounds that contain a benzothiazine ring. It was first synthesized in 1996 by a group of researchers led by Dr. Clifton E. Barry III at the National Institutes of Health (NIH) in the United States. Since then, BTZ has been extensively studied for its various biological activities and mechanisms of action.

Aplicaciones Científicas De Investigación

Potencial antioxidante

Las propiedades antioxidantes de los derivados de 3(4H)-Oxo-1,2-benzotiazina 1,1-dióxido se han explorado debido a su potencial para combatir el estrés oxidativo, que está relacionado con diversas enfermedades. Un estudio informó la síntesis de derivados de N-alquil-1,2-benzotiazina-1,1-dióxido a partir de sacarina para investigar sus capacidades antioxidantes. Estos compuestos se caracterizaron y se evaluó su capacidad para eliminar radicales libres y reducir iones férricos, lo que indica su actividad antioxidante .

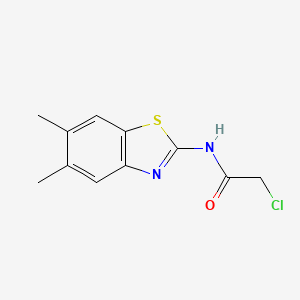

Inhibición de la α-glucosidasa y manejo de la diabetes

Los derivados de 2H-benzo[e][1,2]tiazin-3(4H)-ona 1,1-dióxido se han estudiado por su actividad de inhibición de la α-glucosidasa. Esto es significativo en el manejo de la diabetes mellitus, ya que la inhibición de la α-glucosidasa puede reducir la velocidad de la digestión de los carbohidratos, lo que reduce los niveles de glucosa en sangre. Los nuevos derivados de acetamida del compuesto han mostrado resultados prometedores tanto en ensayos in silico como in vitro como potentes inhibidores de la enzima α-glucosidasa .

Aplicaciones antiinflamatorias

La actividad antiinflamatoria de las carboxamidas de 1,2-benzotiazina 1,1-dióxido, una clase de compuestos relacionados con this compound, está bien documentada. Estos compuestos tienen una presencia significativa en la terapia clínica debido a su eficacia en la reducción de la inflamación, que es un síntoma común en varias enfermedades crónicas .

Análisis farmacéutico

En la investigación farmacéutica, los derivados de this compound se utilizan como patrones de referencia para métodos analíticos. Por ejemplo, se desarrolló un método para el análisis cualitativo y cuantitativo de Meloxicam, un fármaco antiinflamatorio no esteroideo, utilizando un derivado de este compuesto. El método tenía como objetivo proporcionar un análisis simple, preciso, exacto y sensible para materias primas farmacéuticas y formas de dosificación .

Mecanismo De Acción

Target of Action

The primary target of 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide is the dopaminergic neurons in the substantia nigra . These neurons play a crucial role in Parkinson’s disease (PD), where their degradation causes a striatal deficiency of dopamine .

Mode of Action

The compound interacts with its targets by inhibiting the enzyme monoamine oxidase B (MAO-B) . This inhibition results in an improvement in motor function and a reduction in oxidation status .

Biochemical Pathways

The affected biochemical pathway is the dopamine pathway in the brain, specifically in the substantia nigra . The downstream effects of this interaction include the alleviation of symptoms associated with Parkinson’s disease, such as tremors, bradykinesia, instability in posture, rigidity, and shuffled gait .

Result of Action

The result of the compound’s action is a significant improvement in motor function and a reduction in the oxidation status in a dose-dependent manner . This suggests that the compound could be beneficial in the treatment of Parkinson’s disease .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the age of the patient can affect the prevalence of Parkinson’s disease, which in turn can influence the efficacy of the compound . .

Propiedades

IUPAC Name |

1,1-dioxo-4H-1λ6,2-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c10-8-5-6-3-1-2-4-7(6)13(11,12)9-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWSEIGJTHGZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2S(=O)(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30950064 | |

| Record name | 3-Hydroxy-1lambda~6~,2-benzothiazine-1,1(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27363-39-9 | |

| Record name | 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027363399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-1lambda~6~,2-benzothiazine-1,1(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

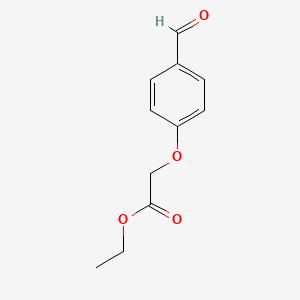

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

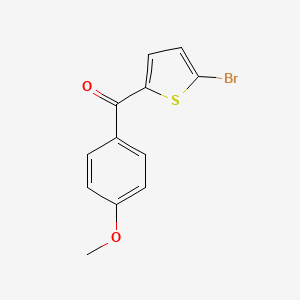

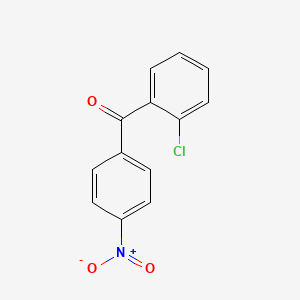

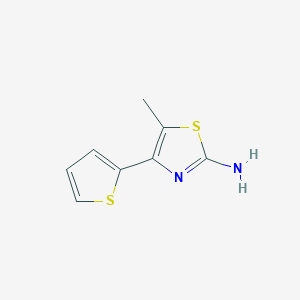

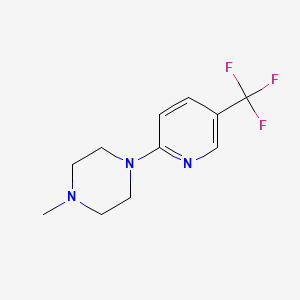

Feasible Synthetic Routes

Q1: What are the primary synthetic routes for preparing 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide and its derivatives?

A1: Two main synthetic approaches are highlighted in the research:

Q2: How do structural modifications on the 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide scaffold influence its reactivity?

A: Research indicates that the presence of a methyl group at the 2-position of the benzothiazine ring significantly impacts reactivity. For example, 2-methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide oxime undergoes a unique Semmler-Wolff type transformation when treated with trifluoroacetic acid or boron trifluoride in acetic acid. [] This reaction leads to the formation of N-acyl derivatives of 4-amino-2-methyl-2H-1,2-benzothiazin-3(4H)one 1,1-dioxide, highlighting the influence of the methyl substituent on the reaction pathway. []

Q3: Are there any regioselective reactions observed with 2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide derivatives?

A: Yes, studies show that acylation of 2-methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide with aryl anhydrides in the presence of dimethylaminopyridine proceeds regiospecifically at the 4-position. [] This reaction provides a controlled route to obtain 2-methyl-4-arylcarbonyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxides, showcasing the potential for selective functionalization of this scaffold. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(benzyloxy)carbonyl]glycylglycylnorvaline](/img/structure/B1607158.png)